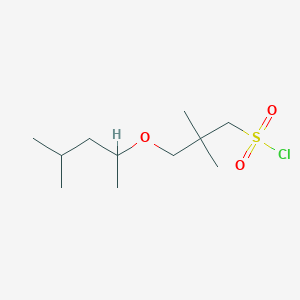

2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride

Description

2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride functional group, which is highly reactive and commonly used in organic synthesis. This particular compound is notable for its complex structure, which includes multiple alkyl groups and an ether linkage.

Properties

Molecular Formula |

C11H23ClO3S |

|---|---|

Molecular Weight |

270.82 g/mol |

IUPAC Name |

2,2-dimethyl-3-(4-methylpentan-2-yloxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H23ClO3S/c1-9(2)6-10(3)15-7-11(4,5)8-16(12,13)14/h9-10H,6-8H2,1-5H3 |

InChI Key |

XJTQYTNSBFDPCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)OCC(C)(C)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2,2-Dimethyl-3-hydroxypropane-1-sulfonyl chloride with 4-methylpentan-2-ol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ether linkage. The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of reagents and the optimization of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols, depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation.

Thiols: Formed by reduction.

Scientific Research Applications

2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:

Organic Synthesis:

Medicinal Chemistry: In the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Material Science: In the preparation of sulfonated polymers and resins, which are used in ion exchange and catalysis.

Biochemistry: As a tool for the modification of proteins and peptides, particularly in the study of enzyme mechanisms and protein-protein interactions.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form stable sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. In biological systems, sulfonyl chlorides can modify amino acid residues in proteins, leading to changes in protein function and activity.

Comparison with Similar Compounds

Similar Compounds

Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.

Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.

Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.

Uniqueness

2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride is unique due to its complex structure, which includes multiple alkyl groups and an ether linkage. This complexity allows for a diverse range of chemical reactions and applications, making it a versatile reagent in organic synthesis and research.

Biological Activity

2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride is an organic compound characterized by its complex structure, featuring a sulfonyl chloride group, which is known for its high reactivity. This compound has garnered attention in various fields, including medicinal chemistry and industrial applications. Understanding its biological activity is crucial for exploring its potential therapeutic uses and safety profiles.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of several functional groups that contribute to its reactivity and biological interactions. The sulfonyl chloride group is particularly significant due to its ability to participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial agent and its interactions with cellular targets.

Antibacterial Activity

Research has indicated that compounds with sulfonyl chloride moieties can exhibit antibacterial properties. For instance, studies on related compounds have shown that they can inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Antibacterial Activity | Mechanism of Action |

|---|---|---|

| This compound | Not extensively studied | Potential disruption of cell wall synthesis |

| 4-Methylpentan-2-yloxybutane-1-sulfonyl chloride | Moderate | Inhibition of protein synthesis |

| 2-Methylpropane-1-sulfonyl chloride | High | Interference with metabolic pathways |

Case Studies and Research Findings

-

In Vitro Studies : Preliminary studies involving the compound demonstrated varying degrees of cytotoxicity against cancer cell lines. The compound's effectiveness was assessed using growth inhibition assays, revealing promising results that warrant further investigation.

- Cytotoxicity Assays : The growth inhibitory values (GI50) against specific cancer cell lines were measured, indicating that the compound may possess selective toxicity towards certain tumor types.

- Mechanistic Insights : Investigations into the molecular interactions of this compound revealed potential binding sites on key proteins involved in cancer progression. Molecular docking studies suggested that the compound could effectively interact with targets such as NEK kinases, which are implicated in various cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.